molecular formula C14H13NO3 B6396143 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% CAS No. 1261926-99-1

4-(3-Aminophenyl)-2-methoxybenzoic acid, 95%

Cat. No. B6396143
CAS RN: 1261926-99-1
M. Wt: 243.26 g/mol
InChI Key: JHAUAMHJXIRPIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% (4-AP-2MBA) is a white crystalline powder that is used in a variety of laboratory applications. It is a versatile compound that is used in organic synthesis, biochemistry, and pharmacology. 4-AP-2MBA is a potent inhibitor of caspases, which are enzymes that are involved in the regulation of apoptosis. It has also been used in the study of cell signaling pathways and the regulation of gene expression. In addition, 4-AP-2MBA has been used to study the effects of oxidative stress on cells.

Scientific Research Applications

4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% is used in a variety of scientific research applications. It has been used to study the effects of oxidative stress on cells, as well as the regulation of gene expression. In addition, 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% is used to study the regulation of apoptosis. It has also been used to study the effects of caspase inhibition on cell death.

Mechanism of Action

4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% acts as a caspase inhibitor, which means it blocks the activity of caspases. Caspases are a family of enzymes that are involved in the regulation of apoptosis. 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% binds to the active site of the caspase, preventing the caspase from cleaving its target proteins. This prevents the caspase from initiating the apoptotic process.
Biochemical and Physiological Effects
4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit caspase activity, which can lead to the inhibition of apoptosis. In addition, 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% has been shown to inhibit the production of reactive oxygen species (ROS) in cells. This can lead to the inhibition of oxidative stress, which can have beneficial effects on cell survival.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% in laboratory experiments include its high purity, its low toxicity, and its ability to effectively inhibit caspase activity. The main limitation of using 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% is its cost, as it is relatively expensive compared to other caspase inhibitors.

Future Directions

Future research on 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% could focus on its potential therapeutic applications. For example, 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% could be studied for its potential to inhibit the progression of certain diseases, such as cancer. In addition, 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% could be studied for its potential to inhibit the progression of neurological diseases, such as Alzheimer’s disease. Finally, 4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% could be studied for its potential to inhibit the progression of inflammatory diseases, such as rheumatoid arthritis.

Synthesis Methods

4-(3-Aminophenyl)-2-methoxybenzoic acid, 95% is synthesized by the reaction of 3-aminophenol and 2-methoxybenzoic acid in an acid-catalyzed condensation. The reaction is carried out in an aqueous solution at a temperature of 80°C for 4 hours. The product is then purified by recrystallization and the purity is determined by HPLC.

properties

IUPAC Name

4-(3-aminophenyl)-2-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-13-8-10(5-6-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8H,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAUAMHJXIRPIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C2=CC(=CC=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30688653
Record name 3'-Amino-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261926-99-1
Record name 3'-Amino-3-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30688653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.